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Abstract

This technical guide provides a comprehensive analysis of the core physical properties of 2-
Fluoro-5-(methoxycarbamoyl)phenylboronic acid (CAS No. 874289-58-4). As a fluorinated
phenylboronic acid derivative, this compound is a valuable building block in medicinal
chemistry and organic synthesis, primarily utilized in cross-coupling reactions. Understanding
its physical characteristics—such as melting point, solubility, and acidity (pKa)—is paramount
for its effective storage, handling, and application in synthetic protocols and drug design. This
document synthesizes available data with field-proven experimental methodologies, offering
both a reference for known properties and a practical guide for their empirical validation.

Compound Identification and Structure

2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid is a bifunctional organic compound featuring
a boronic acid group, a fluorine atom, and a methoxycarbamoyl substituent on a benzene ring.
The strategic placement of these groups, particularly the electron-withdrawing fluorine and
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carbamoyl moieties, significantly influences the reactivity of the boronic acid, making it a
versatile reagent in Suzuki-Miyaura coupling and other transition-metal-catalyzed reactions.

The specific isomer discussed in this guide is identified by the Chemical Abstracts Service
(CAS) number 874289-58-4.[1] It is crucial to distinguish this compound from its close
analogue, 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid (CAS 874289-40-4), which
possesses different physical properties due to the structural variation in the carbamoyl group.

[21131[41[5]

Figure 1: Chemical Structure of 2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid.

Core Physicochemical Properties

The following table summarizes the key physical and chemical properties of the compound.
While some data is empirically reported, other values are computationally predicted and should
be confirmed experimentally for critical applications.
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Property Value | Description Source(s)

CAS Number 874289-58-4 (1116171

Molecular Formula CsH9BFNOa4 [1]

Molecular Weight 212.97 g/mol [2]
White to off-white solid

Appearance General property
(Expected)

Melting Point 122-124 °C [2]

N ) Data not available; likely

Boiling Point N/A
decomposes.

Density (Predicted) 1.36 g/cm3 [2]
Not experimentally determined,;
estimated to be lower than

pKa phenylboronic acid (pKa =8.8)  [8][9]
due to electron-withdrawing
groups.
Sparingly soluble in water.

N Soluble in polar organic
Solubility General property

solvents like DMSO, DMF, and

alcohols (Expected).

LogP (Predicted)

-0.81240

[2]

Detailed Analysis of Physical Properties
Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a critical physical constant used to assess its purity. A

sharp melting range (typically 0.5-1.0°C) is indicative of a high-purity substance, whereas a

broad and depressed melting range suggests the presence of impurities. For 2-Fluoro-5-

(methoxycarbamoyl)phenylboronic acid, a melting point of 122-124 °C has been reported by a

commercial supplier.[2]
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Causality Behind Experimental Choices: The determination of a melting point requires a slow
heating rate (approx. 1-2 °C/min) near the expected melting temperature to allow the system to
remain in thermal equilibrium, ensuring an accurate reading.[10] A preliminary, rapid heating
can be used to find an approximate range, followed by a slower, more precise measurement.
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Step 1: Sample Preparation
- Finely powder the solid.
- Pack 1-2 mm into a capillary tube.

i A
Step 2: Apparatus Setup

------- - Place capillary in heating block.
- Insert thermometer.

Use fresh sample

Step 3: Rapid Heating (Optional)
- Heat at 10-15°C/min.
- Note approximate melting temp.
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Step 4: Precise Heating
p.

If approx. MP is known

- Heat slowly (1-2°C/min)
when 15°C below approx. tem

- Record Tz (first liquid drop).
- Record Tz (all solid melted).

;

Result: Melting Point Range
(T1-T2)

Click to download full resolution via product page

Step 5: Observatlon & Recordmgj

Figure 2: Standard workflow for melting point determination.
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Protocol 3.1: Experimental Determination of Melting Point

e Sample Preparation: Place a small amount of the compound on a clean, dry surface and
crush it into a fine powder. Tap the open end of a capillary tube into the powder to collect a
small sample. Tap the sealed end of the tube on a hard surface to pack the sample down to
a height of 1-2 mm.[11][12]

o Apparatus Setup: Place the packed capillary tube into the heating block of a melting point
apparatus.[13]

o Heating: Begin heating the block. If the approximate melting point is unknown, a rapid
heating rate (10-15 °C/min) can be used for an initial determination.[10] For an accurate
measurement, heat slowly at a rate of 1-2 °C per minute once the temperature is within 15-
20 °C of the expected melting point.

» Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the last crystal melts (T2). The melting point is reported as the range Tz
- T2.[10]

 Validation: For trustworthy results, the measurement should be repeated at least twice with
fresh samples, yielding consistent values.

Solubility Profile

Solubility is a fundamental property that dictates how a compound will behave in reaction
mixtures, biological assays, and formulation studies. Phenylboronic acids are generally
sparingly soluble in water but exhibit better solubility in polar organic solvents. The presence of
a polar carbamoyl group and the potential for hydrogen bonding with the boronic acid moiety
and the fluorine atom suggests that 2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid will be
soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and
ethanol. Its predicted LogP of -0.81240 indicates a hydrophilic character, suggesting some
degree of aqueous solubility.[2]

Causality Behind Experimental Choices: The "shake-flask" method is considered the gold
standard for determining equilibrium solubility.[14] It ensures that the system reaches a true
thermodynamic equilibrium between the dissolved and undissolved solid, providing the most
accurate measure of a compound's intrinsic solubility in a given medium. The choice of
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analysis method (e.g., HPLC, LC-MS) must be validated for linearity, accuracy, and precision to
ensure the trustworthiness of the final concentration measurement.[15]

Step 1: Preparation
- Add excess solid compound to a known
volume of solvent (e.g., PBS, DMSO).

'

Step 2: Equilibration
- Seal vial and agitate at a constant
temperature (e.g., 25°C or 37°C)
for 24-48 hours.

Step 3: Phase Separation
- Centrifuge or filter the suspension
to remove all undissolved solid.

Step 4: Sample Analysis
- Take an aliquot of the clear supernatant.
- Dilute if necessary.

'

Step 5: Quantification
- Analyze concentration using a validated
method (e.g., HPLC, UV-Vis).

'

Step 6: Calculation
- Calculate solubility (e.g., in mg/mL or uM)
based on the measured concentration.
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Figure 3: Workflow for equilibrium solubility determination.
Protocol 3.2: Equilibrium Solubility Determination (Shake-Flask Method)

o Preparation: Add an excess amount of the solid compound to a vial containing a precise
volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, DMSO). The
presence of visible solid material throughout the experiment is essential.[14][15]

o Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-
controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24 to
48 hours) to ensure equilibrium is reached.[14]

e Phase Separation: After incubation, remove the vials and allow them to stand briefly.
Separate the saturated solution (supernatant) from the undissolved solid. This is best
achieved by centrifugation followed by filtration of the supernatant through a 0.45 um filter to
remove any remaining particulates.[15]

o Quantification: Accurately dilute a known volume of the clear filtrate with an appropriate
solvent. Analyze the concentration of the dissolved compound using a validated analytical
method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with known
concentrations of the compound.[15]

e Calculation: Determine the solubility from the measured concentration, taking into account
any dilution factors. The experiment should be performed in triplicate to ensure
reproducibility.[14]

Acidity (pKa)

Phenylboronic acids are Lewis acids, not Brgnsted acids. They accept a hydroxide ion (OH™)
from water to form a tetrahedral boronate species, releasing a proton (H*) into the solution.[9]
This equilibrium determines their apparent pKa. The pKa of unsubstituted phenylboronic acid is
approximately 8.8.[9] The presence of electron-withdrawing groups on the phenyl ring stabilizes
the resulting negative charge on the boronate anion, thereby increasing the acidity and
lowering the pKa.[8] In the target molecule, both the fluorine atom and the methoxycarbamoyl
group are electron-withdrawing, and thus its pKa is expected to be significantly lower than 8.8.
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This enhanced acidity can be beneficial for applications like saccharide sensing or forming
stable complexes at physiological pH.[16]

Causality Behind Experimental Choices: Potentiometric titration is a highly precise and direct
method for pKa determination.[17] It involves monitoring the pH of a solution as a titrant (a
strong base) is added incrementally. The pKa corresponds to the pH at which half of the acid
has been converted to its conjugate base. This point is identified from the titration curve. The
use of carbonate-free water and base is critical to avoid interference from atmospheric COx.
[17]

Protocol 3.3: pKa Determination by Potentiometric Titration

e Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known
volume of a suitable solvent, typically a mixture of water and a co-solvent like methanol if
solubility is low.[17]

o Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place
the solution in a jacketed beaker to maintain a constant temperature and immerse the
calibrated pH electrode and a stirrer.

« Titration: Under a gentle stream of nitrogen to exclude COz, add small, precise increments of
a standardized, carbonate-free strong base solution (e.g., 0.1 M NaOH).

o Data Collection: Record the pH of the solution after each addition of titrant, allowing the
reading to stabilize.

e Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-
equivalence point (the midpoint of the steepest part of the curve). Alternatively, a Gran plot or
derivative plots can be used for a more precise determination of the equivalence point. The
experiment should be repeated to ensure accuracy.[17]

Predicted Spectral Properties

While experimental spectra are the definitive source of information, the structure of the
compound allows for the prediction of key features.
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» 'H NMR: Aromatic protons will appear as complex multiplets in the aromatic region (6 7.0-8.5
ppm). The N-H proton of the carbamoyl group would likely be a broad singlet, and the
methoxy (O-CHs) protons would be a sharp singlet around 6 3.5-4.0 ppm. The B(OH)2
protons are often broad and may exchange with solvent, sometimes not being observed.

e 13C NMR: The spectrum will show eight distinct carbon signals. The carbon attached to the
boron (C-B) will appear around & 130-140 ppm, while the carbon attached to fluorine (C-F)
will show a large coupling constant (1JCF = 240-260 Hz).[18][19] The carbonyl carbon (C=0)
will be downfield (& > 160 ppm).

e 19F NMR: A single resonance will be observed, with its chemical shift influenced by the
electronic environment. Long-range couplings to aromatic protons are expected.[18]

e 1B NMR: A broad signal characteristic of a trigonal boronic acid is expected, typically in the
range of o 28-32 ppm.[18]

» IR Spectroscopy: Key vibrational bands will include a broad O-H stretch from the boronic
acid group (~3200-3500 cm~1), a C=0 stretch from the amide (~1650-1680 cm~1), and C-F
and B-O stretches in the fingerprint region.[20]

Safety, Handling, and Storage

Based on the Safety Data Sheet (SDS) for 2-Fluoro-5-(methoxycarbamoyl)benzeneboronic
acid, the compound presents the following hazards and requires specific handling procedures.

[1]
e Hazard Identification:

o Causes skin irritation (H315).

o Causes serious eye irritation (H319).

o May cause respiratory irritation (H335).
 Recommended Personal Protective Equipment (PPE):

o Eye/Face Protection: Chemical safety goggles or a face shield.[1]
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o Hand Protection: Compatible chemical-resistant gloves.[1]
o Skin and Body Protection: A lab coat and suitable protective clothing.[1]

o Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
If dust is generated, a suitable particulate respirator may be necessary.[1]

o First Aid Measures:

o

After Inhalation: Remove person to fresh air.

[¢]

After Skin Contact: Wash with plenty of soap and water.

[¢]

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing.[1]

[¢]

After Ingestion: Rinse mouth. Do NOT induce vomiting.[1]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-
term stability, refrigeration is often recommended for boronic acids.

Conclusion

2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid is a specialized chemical reagent with
distinct physical properties that are crucial for its successful application. Its melting point of
122-124 °C serves as a reliable indicator of its identity and purity. The compound's predicted
hydrophilicity and expected solubility in polar organic solvents guide its use in reaction setups
and biological media. Furthermore, its enhanced Lewis acidity, a direct consequence of its
fluorine and carbamoyl substituents, is a key determinant of its reactivity and binding
characteristics. By employing the standardized protocols outlined in this guide, researchers and
drug development professionals can confidently verify these properties, ensuring the integrity
and reproducibility of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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